molecular formula C21H23N3O3S B2536485 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone CAS No. 886904-58-1

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone

Cat. No. B2536485
CAS RN: 886904-58-1
M. Wt: 397.49
InChI Key: HXRFDCXSYXWZSZ-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone is a useful research compound. Its molecular formula is C21H23N3O3S and its molecular weight is 397.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

The compound and its derivatives are subjects of research in the context of novel synthesis methodologies and the use of catalysts. For example, ionic liquid-catalyzed synthesis offers an efficient, homogeneous, and recyclable catalytic process for the creation of various derivatives, demonstrating excellent properties in terms of yield, cost, and reduced need for tedious work-up procedures (Basirat, Sajadikhah, & Zare, 2020). These findings indicate the compound's role in facilitating the development of more efficient and environmentally friendly chemical synthesis processes.

Medicinal Chemistry Applications

In medicinal chemistry, derivatives of the target compound are explored for their therapeutic potential. For example, research into N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives has shown these compounds to possess psychotropic, anti-inflammatory, and cytotoxic activities. They demonstrate marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and antimicrobial action, suggesting their utility in developing new therapeutic agents (Zablotskaya et al., 2013).

Chemical Structure and Properties

Studies on the chemical structure and properties of related compounds, such as the synthesis and crystal structure of (1H-Benzo[d]imidazol-2-yl)(3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)methanone complexes with copper and cobalt chlorides, reveal detailed insights into the molecular configurations and interactions. Such research aids in understanding the compound's chemical behavior and potential applications in materials science and coordination chemistry (Sokol et al., 2011).

properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-propylsulfonylbenzimidazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c1-2-14-28(26,27)21-22-17-10-4-6-12-19(17)24(21)15-20(25)23-13-7-9-16-8-3-5-11-18(16)23/h3-6,8,10-12H,2,7,9,13-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRFDCXSYXWZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)C1=NC2=CC=CC=C2N1CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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